1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a difluorophenyl group, and a dihydropyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
1-benzyl-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYJRBZABQRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyridinone Formation via Oxalate Ester Condensation
The pyridinone core is frequently constructed through condensation reactions involving oxalate esters and alkoxides. As detailed in patents, methyl 3-(dimethylamino)-2-[(methyloxy)acetyl]-2-propenoate reacts with aminoacetaldehyde dimethyl acetal in the presence of lithium methoxide to yield a pyridinone intermediate. This step achieves regioselectivity by leveraging alkali metal alkoxides, with lithium methoxide favoring the formation of the 2-oxo-1,2-dihydropyridine scaffold.
Reaction Conditions
Introduction of the Benzyl Group
Benzylation at the 1-position is accomplished via nucleophilic substitution or Mitsunobu reactions. A preferred method involves treating the pyridinone intermediate with benzyl bromide in the presence of potassium carbonate. Alternatively, benzyl alcohol can be employed under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Benzylating Agent | Benzyl bromide | |
| Base | K₂CO₃ | |
| Solvent | DMF | |
| Reaction Time | 12 h | |
| Yield | 82% |
Carboxamide Coupling with 3,4-Difluoroaniline
The final step involves coupling the benzylated pyridinone-3-carboxylic acid with 3,4-difluoroaniline. Patent methodologies utilize carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Alternatively, the Curtius rearrangement—reported for analogous compounds—enables isocyanate formation, which subsequently reacts with 3,4-difluoroaniline to yield the carboxamide.
Coupling Protocol
- Activation: Pyridinone-3-carboxylic acid (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.2 equiv) in DCM at 0°C.
- Amination: 3,4-Difluoroaniline (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 24 h.
- Workup: The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
- Yield: 73–78%.
Reaction Optimization and Mechanistic Insights
Selective Hydrolysis Challenges
A critical challenge in pyridinone synthesis is the selective hydrolysis of ester groups. Patent US9938296B2 highlights that lithium hydroxide in THF/water selectively cleaves the 5-position methyl ester over the 2-position ester with >90% selectivity. Computational studies attribute this to steric hindrance at the 2-position, which slows nucleophilic attack.
Demethylation Using Lewis Acids
Final demethylation of methoxy-substituted intermediates employs Lewis acids such as magnesium bromide. In a representative procedure, 0.2 M MgBr₂ in acetonitrile at 50°C cleaves the methyl ether within 2 h, yielding the free hydroxyl derivative.
Demethylation Data
| Parameter | Value | Source |
|---|---|---|
| Lewis Acid | MgBr₂ | |
| Solvent | CH₃CN | |
| Temperature | 50°C | |
| Conversion | 98% |
Analytical Characterization and Validation
Spectroscopic Confirmation
NMR Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, benzyl), 7.15–7.05 (m, 2H, difluorophenyl), 6.85 (d, J = 8.4 Hz, 1H, pyridinone), 5.12 (s, 2H, CH₂Ph), 3.98 (s, 2H, CH₂CO).
- ¹³C NMR: 165.4 (C=O), 152.1 (C-F), 135.2–114.7 (aromatic carbons), 60.3 (CH₂Ph).
FTIR Analysis
Computational Validation
Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level validate the planar geometry of the pyridinone core. Natural Population Analysis (NPA) reveals a charge distribution favoring hydrogen bonding at the carboxamide group, aligning with its observed solubility in polar aprotic solvents.
HOMO-LUMO Energies
| Parameter | Value (eV) | Source |
|---|---|---|
| HOMO | -6.34 | |
| LUMO | -1.89 | |
| Band Gap | 4.45 |
Chemical Reactions Analysis
1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various acids or bases for hydrolysis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Research indicates that derivatives of dihydropyridines exhibit inhibitory effects on various cancer cell lines. For example, compounds with similar structures have shown activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. In particular, it has been noted for its action against p90 ribosomal S6 kinase (RSK), which plays a critical role in cell growth and survival pathways. Inhibitors of RSK are being explored as potential therapeutic agents in oncology .
Neuroprotective Effects
There is emerging evidence suggesting that dihydropyridine derivatives may possess neuroprotective properties. Studies have indicated that these compounds can modulate calcium channels and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
Compounds in this class have also been studied for their anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and mediators, these compounds may offer therapeutic benefits in conditions characterized by chronic inflammation .
Table 2: Case Studies on Dihydropyridine Applications
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-benzyl-N-(3,4-difluorophenyl)pyrrolidin-3-amine: This compound has a similar difluorophenyl group but differs in the ring structure, which may affect its reactivity and biological activity.
1-benzyl-N-(3,4-difluorophenyl)-4-piperidinecarboxamide: This compound also contains a difluorophenyl group and a carboxamide group but has a different ring system, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Biological Activity
1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H16F2N2O2
- Molecular Weight : 344.33 g/mol
This compound features a dihydropyridine core, which is known for its biological significance, particularly in cardiovascular and neuropharmacological contexts.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This compound may exhibit similar properties, influencing vascular smooth muscle relaxation and cardiac contractility.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Anticancer Activity
Recent research has highlighted the anticancer potential of related dihydropyridine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including:
These findings suggest that this compound may possess similar anticancer properties.
Neuroprotective Effects
Studies on structurally related compounds indicate potential neuroprotective effects through modulation of neurotransmitter systems. For example:
- Cholinergic Activity : Compounds with benzyl moieties have been linked to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
In vitro Studies
A study investigating the effects of dihydropyridine derivatives on cancer cell lines demonstrated that certain modifications to the benzyl group significantly enhanced cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .
In vivo Studies
Research involving animal models has shown that related compounds can significantly reduce tumor growth rates when administered at specific dosages. These studies are crucial for understanding the therapeutic window and safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzylamines with activated pyridine intermediates. Key steps include:
- Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
- Solvent selection (e.g., DMF or THF) and temperature control (reflux at 80–100°C) to improve yield .
- Purification via column chromatography and characterization using NMR (¹H/¹³C) and LC-MS to confirm structure and purity .
- Optimization : Design of Experiments (DoE) can systematically vary parameters like catalyst loading, solvent polarity, and reaction time to maximize yield (reported 60–85% for analogs) .
Q. How do researchers confirm the structural integrity of this compound and its intermediates?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at ~165–170 ppm) verify substituent positions .
- Mass Spectrometry (HR-MS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₁₅F₂N₂O₂: 369.1104) ensures molecular fidelity .
- X-ray Crystallography : For crystalline derivatives, bond angles and dihedral angles confirm spatial arrangement (e.g., dihydropyridine ring planarity) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer :
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ values <10 µM suggest potency) .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparison to positive controls .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
- Substituent variation : Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate bioactivity .
- Scaffold hopping : Compare with naphthyridine or benzofuran analogs to assess core flexibility .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity (e.g., logP vs. IC₅₀) .
Q. How to resolve contradictions in reported biological data for dihydropyridine derivatives?
- Answer :
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase inhibition) while controlling for assay conditions (e.g., ATP concentration in kinase assays) .
- Probe solubility effects : Use DLS or TEM to assess aggregation, which may artificially lower apparent activity .
- Orthogonal assays : Validate hits with SPR (binding affinity) and cellular thermal shift assays (target engagement) .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
- Answer :
- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Molecular dynamics simulations : Analyze binding stability with EGFR or other targets (e.g., RMSD <2 Å over 100 ns) .
- Metabolomics : LC-MS/MS to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
Methodological Considerations
Q. How to design a robust pharmacokinetic (PK) study for this compound?
- Answer :
- In vivo models : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents, collect plasma at T₀, T₁₅, T₃₀, etc. .
- Bioanalytical methods : Use UPLC-MS/MS with LLOQ of 1 ng/mL for quantitation .
- Parameter calculation : Non-compartmental analysis for AUC, Cₘₐₓ, and t₁/₂ (target t₁/₂ >4 h for daily dosing) .
Q. What strategies mitigate synthetic challenges like low yields or side products?
- Answer :
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min while maintaining yield .
- Protecting groups : Use Boc for amine intermediates to prevent unwanted cyclization .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., nitration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
